molecular formula C10H12ClN3O B12538155 2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- CAS No. 764647-25-8

2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro-

Cat. No.: B12538155
CAS No.: 764647-25-8
M. Wt: 225.67 g/mol
InChI Key: XPBHEEJRNAQTEN-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenoxy group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chlorophenol with a pyrimidine derivative in the presence of a base to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrimidinamine, 5-(4-chlorophenoxy)-1,4,5,6-tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

764647-25-8

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

5-(4-chlorophenoxy)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C10H12ClN3O/c11-7-1-3-8(4-2-7)15-9-5-13-10(12)14-6-9/h1-4,9H,5-6H2,(H3,12,13,14)

InChI Key

XPBHEEJRNAQTEN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=C(N1)N)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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